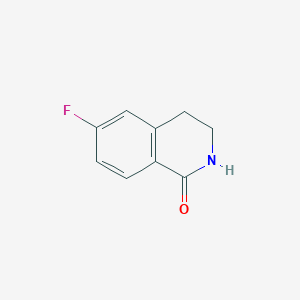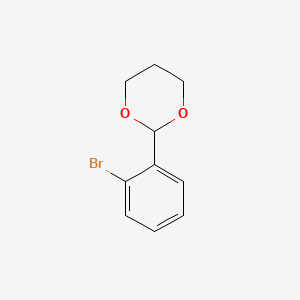
Fmoc-Cysteinol(Trt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cysteinol (Trt) is a synthetic amino acid derivative that has been used in a wide range of scientific research applications. It is a versatile reagent with numerous advantages, including its ability to be used in a variety of biochemical and physiological assays.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-Cysteinol(Trt): wird in der Peptidsynthese, insbesondere in der Fmoc-Festphasenpeptidsynthese (SPPS), häufig eingesetzt. Es dient als N-terminal geschütztes Cystein-Derivat, das die Einarbeitung von Cysteinresten in Peptide ermöglicht und gleichzeitig unerwünschte Nebenreaktionen verhindert. Die Trt (Trityl)-Gruppe ist aufgrund ihrer Stabilität unter Synthesebedingungen und ihrer einfachen Abspaltung im letzten Spaltungsschritt besonders beliebt .
Protein Engineering
Im Bereich des Protein Engineerings spielt Fmoc-Cysteinol(Trt) eine entscheidende Rolle bei der Erleichterung der Semisynthese von Proteinen. Es ermöglicht die Synthese komplexer, disulfidreicher Peptide, die für die Herstellung von Proteinen mit den gewünschten strukturellen und funktionellen Eigenschaften unerlässlich sind. Diese Verbindung ist entscheidend für den Prozess der nativen chemischen Ligation, einem wichtigen Verfahren zum Aufbau von Proteinen aus Peptiden .
Arzneimittelentwicklung
Die pharmazeutische Industrie setzt Fmoc-Cysteinol(Trt) bei der Entwicklung neuer Medikamente ein. Es wird zur Synthese von peptidbasierten Medikamenten und zur Herstellung neuartiger Wirkstoffträgersysteme eingesetzt. Beispielsweise wurde es bei der Synthese von Platin(IV)-Komplexen eingesetzt, die auf die Angiogenese von Tumoren abzielen, was sein Potenzial in der Krebstherapie zeigt .
Biokonjugation
Fmoc-Cysteinol(Trt): ist essentiell für Biokonjugationstechniken, bei denen es verwendet wird, um verschiedene Moleküle an Peptide und Proteine zu koppeln. Dieser Prozess ist entscheidend für die Markierung von Proteinen zur Detektion sowie für die Anbringung von therapeutischen Wirkstoffen an Trägerproteine, wodurch die Wirksamkeit und Spezifität von Behandlungen verbessert wird .
Materialwissenschaften
In der Materialwissenschaft wird Fmoc-Cysteinol(Trt) zur Herstellung von Nanostrukturen für medizinische Anwendungen eingesetzt. Ein bemerkenswertes Beispiel ist seine Verwendung bei der Herstellung von Nanobowl-verstärkten Kern-Schalen-Mikrostrukturen für pH-gesteuerte, bedarfsgerechte Antikrebsmittelfreisetzung. Diese Strukturen können ihre Oberflächenporenöffnung und -schließung aktiv an die Veränderungen des Umgebungs-pH-Werts anpassen, was sie für die gezielte Wirkstofffreisetzung sehr effektiv macht .
Analytische Chemie
In der analytischen Chemie wird Fmoc-Cysteinol(Trt) als Standard in chromatographischen Methoden zur Quantifizierung von Cystein-Derivaten eingesetzt. Seine genau definierten Eigenschaften und Stabilität machen es zu einer hervorragenden Referenzverbindung für die Entwicklung und Kalibrierung analytischer Methoden, die für die Qualitätskontrolle in der Peptidsynthese von entscheidender Bedeutung sind .
Wirkmechanismus
Target of Action
Fmoc-Cysteinol(Trt) is primarily used in the field of peptide synthesis . Its main targets are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, specifically when a cysteine residue is required .
Mode of Action
Fmoc-Cysteinol(Trt) interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of Fmoc-Cysteinol(Trt) is used as a temporary protecting group for the amino group during the synthesis of the peptide chain . The Trt group, on the other hand, protects the thiol group of the cysteine residue . These protecting groups are removed at specific stages during the synthesis process to allow for the formation of peptide bonds .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Cysteinol(Trt) is the synthesis of peptide chains. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The use of Fmoc-Cysteinol(Trt) allows for the specific incorporation of cysteine residues into the peptide chain .
Pharmacokinetics
Its properties relevant to its use in synthesis include its stability under the conditions of fmoc spps and its reactivity towards the formation of peptide bonds .
Result of Action
The result of Fmoc-Cysteinol(Trt)'s action is the successful incorporation of cysteine residues into a peptide chain during its synthesis . This allows for the production of peptides with specific sequences and properties, including those that contain cysteine residues .
Action Environment
The action of Fmoc-Cysteinol(Trt) is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect its stability and reactivity . For instance, it is recommended that collidine is used as the base if activation with uronium or phosphonium reagents is to be employed, as this has been shown to significantly reduce loss of optical integrity during coupling .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Fmoc-Cysteinol(Trt) plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process . The Trt group in Fmoc-Cysteinol(Trt) is removed with 95% TFA containing 1-5% TIS .
Cellular Effects
The effects of Fmoc-Cysteinol(Trt) on cells are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-Cysteinol(Trt) exerts its effects at the molecular level through its involvement in peptide synthesis. It undergoes a series of binding interactions with biomolecules during this process. The removal of the Trt group is a key step that enables further reactions .
Temporal Effects in Laboratory Settings
Over time, Fmoc-Cysteinol(Trt) undergoes changes during peptide synthesis. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Fmoc-Cysteinol(Trt) is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during this process
Transport and Distribution
Fmoc-Cysteinol(Trt) is transported and distributed within cells during the process of peptide synthesis. It may interact with transporters or binding proteins during this process .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUUFZRZOWREN-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

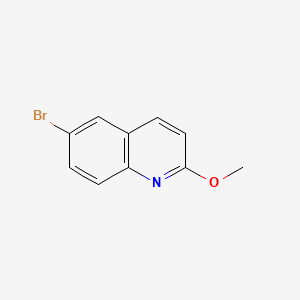
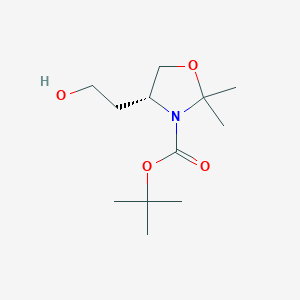

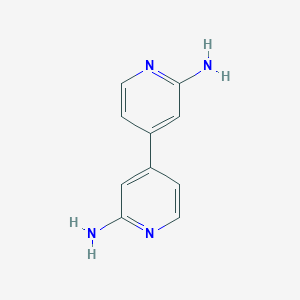



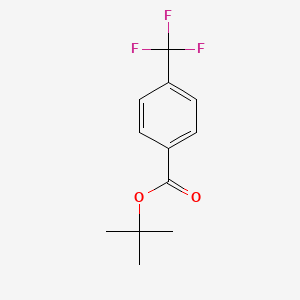
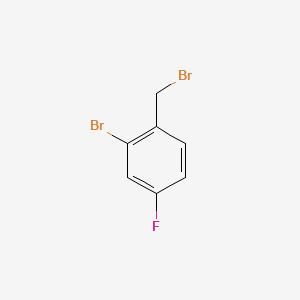
![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)
